Cas no 1804764-20-2 (4-(Difluoromethyl)-2-iodo-5-(trifluoromethoxy)pyridine-3-acetonitrile)

4-(Difluoromethyl)-2-iodo-5-(trifluoromethoxy)pyridine-3-acetonitrile structure
1804764-20-2 structure
商品名:4-(Difluoromethyl)-2-iodo-5-(trifluoromethoxy)pyridine-3-acetonitrile
CAS番号:1804764-20-2
MF:C9H4F5IN2O
メガワット:378.037351608276
CID:4838129

4-(Difluoromethyl)-2-iodo-5-(trifluoromethoxy)pyridine-3-acetonitrile 化学的及び物理的性質

名前と識別子

    • 4-(Difluoromethyl)-2-iodo-5-(trifluoromethoxy)pyridine-3-acetonitrile
    • インチ: 1S/C9H4F5IN2O/c10-7(11)6-4(1-2-16)8(15)17-3-5(6)18-9(12,13)14/h3,7H,1H2
    • InChIKey: VLEUFJXBASRDIC-UHFFFAOYSA-N
    • ほほえんだ: IC1C(CC#N)=C(C(F)F)C(=CN=1)OC(F)(F)F

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 8
  • 重原子数: 18
  • 回転可能化学結合数: 3
  • 複雑さ: 329
  • 疎水性パラメータ計算基準値(XlogP): 3
  • トポロジー分子極性表面積: 45.9

4-(Difluoromethyl)-2-iodo-5-(trifluoromethoxy)pyridine-3-acetonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029088354-1g
4-(Difluoromethyl)-2-iodo-5-(trifluoromethoxy)pyridine-3-acetonitrile
1804764-20-2 97%
1g
$1,445.30 2022-04-01

4-(Difluoromethyl)-2-iodo-5-(trifluoromethoxy)pyridine-3-acetonitrile 関連文献

4-(Difluoromethyl)-2-iodo-5-(trifluoromethoxy)pyridine-3-acetonitrileに関する追加情報

Research Brief on 4-(Difluoromethyl)-2-iodo-5-(trifluoromethoxy)pyridine-3-acetonitrile (CAS: 1804764-20-2)

The compound 4-(Difluoromethyl)-2-iodo-5-(trifluoromethoxy)pyridine-3-acetonitrile (CAS: 1804764-20-2) has recently emerged as a promising scaffold in medicinal chemistry and agrochemical research. This polyhalogenated pyridine derivative combines multiple fluorine substitutions with an acetonitrile moiety, offering unique physicochemical properties that make it particularly valuable for drug discovery and crop protection applications. Recent studies have focused on its potential as a versatile building block for the synthesis of biologically active molecules.

Structural analysis reveals that the compound's trifluoromethoxy group at the 5-position and difluoromethyl group at the 4-position significantly enhance its lipophilicity and metabolic stability, while the iodo substituent at the 2-position provides an excellent handle for further functionalization through cross-coupling reactions. The electron-withdrawing nature of these substituents activates the pyridine ring for nucleophilic aromatic substitution, making it a valuable intermediate in heterocyclic chemistry.

In pharmaceutical applications, researchers have utilized this compound as a key precursor in the synthesis of kinase inhibitors, particularly targeting JAK and BTK family enzymes. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its effectiveness in generating potent and selective inhibitors through palladium-catalyzed cross-coupling reactions. The resulting compounds showed improved pharmacokinetic profiles compared to previous generations of inhibitors.

Agrochemical research has also benefited from this compound's unique properties. Its structural features have been incorporated into novel pesticides, particularly those targeting insect GABA receptors. The presence of multiple fluorine atoms enhances the molecules' ability to penetrate insect cuticles while maintaining selectivity against mammalian targets. Recent field trials conducted by major agrochemical companies have shown promising results for next-generation insecticides derived from this scaffold.

Synthetic methodology development surrounding this compound has seen significant advances in the past two years. Researchers have optimized its preparation through improved halogen dance reactions and selective fluorination techniques, achieving higher yields and purity. A 2024 publication in Organic Process Research & Development detailed a scalable synthesis route that reduces heavy metal waste and improves atom economy.

The compound's safety profile and environmental impact have been the subject of recent toxicological studies. While showing favorable acute toxicity profiles, researchers have noted the need for careful consideration of its potential persistence in the environment due to the polyfluorinated structure. Ongoing studies are investigating its degradation pathways and potential bioaccumulation.

Future research directions for this compound include exploration of its use in materials science applications, particularly in the development of liquid crystals and organic electronic materials. Its combination of strong dipole moment and conformational rigidity makes it an interesting candidate for these applications. Additionally, medicinal chemistry teams are investigating its potential in radiopharmaceuticals, leveraging the iodine atom for radioisotope incorporation.

In conclusion, 4-(Difluoromethyl)-2-iodo-5-(trifluoromethoxy)pyridine-3-acetonitrile represents a versatile and valuable compound in chemical biology and medicinal chemistry. Its unique structural features and demonstrated utility in multiple applications suggest it will remain an important tool in drug discovery and agrochemical development for the foreseeable future. Continued research into its applications and optimization of its synthetic accessibility are expected to yield further significant discoveries.

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